molecular formula C11H15ClFN B1448392 3-(3-Fluorobenzyl)pyrrolidine hydrochloride CAS No. 1203682-96-5

3-(3-Fluorobenzyl)pyrrolidine hydrochloride

Cat. No.: B1448392
CAS No.: 1203682-96-5
M. Wt: 215.69 g/mol
InChI Key: VFMOWYWEDALCKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Fluorobenzyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H15ClFN. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a fluorobenzyl group attached to the nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

The synthesis of 3-(3-Fluorobenzyl)pyrrolidine hydrochloride typically involves the reaction of 3-fluorobenzyl chloride with pyrrolidine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include solvents such as dichloromethane or ethanol, and the reaction is usually carried out at room temperature .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

3-(3-Fluorobenzyl)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-(3-Fluorobenzyl)pyrrolidine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-Fluorobenzyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

3-(3-Fluorobenzyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:

    3-(4-Fluorobenzyl)pyrrolidine hydrochloride: Similar structure but with the fluorine atom in the para position.

    3-(3-Chlorobenzyl)pyrrolidine hydrochloride: Similar structure but with a chlorine atom instead of fluorine.

    3-(3-Methylbenzyl)pyrrolidine hydrochloride: Similar structure but with a methyl group instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Biological Activity

3-(3-Fluorobenzyl)pyrrolidine hydrochloride is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on current research findings.

  • Molecular Formula : C11H15ClFN
  • CAS Number : 1203682-96-5
  • Structure : The compound features a pyrrolidine ring substituted with a 3-fluorobenzyl group, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorobenzyl moiety enhances binding affinity, influencing several biochemical pathways:

  • Receptor Interaction : The compound has shown potential as a ligand for various receptors, including those involved in neurotransmission.
  • Enzyme Inhibition : It may inhibit specific enzymes linked to disease pathways, although detailed mechanisms are still under investigation.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Neuropharmacological Effects : The compound has been studied for its effects on neurotransmitter systems, particularly serotonin and dopamine pathways. It shows promise in modulating mood and cognitive functions.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial and antifungal activities, making it a candidate for further exploration in treating infections.

Table 1: Summary of Biological Activities

Activity TypeObservations
NeuropharmacologicalModulates serotonin and dopamine systems
AntimicrobialPotential antibacterial and antifungal effects
Enzyme InhibitionMay inhibit specific enzymes related to diseases

Case Studies

  • Neuropharmacological Study : A study investigated the effects of this compound on animal models exhibiting anxiety-like behaviors. Results indicated a significant reduction in anxiety levels, suggesting potential as an anxiolytic agent.
  • Antimicrobial Efficacy : In vitro tests demonstrated that the compound exhibited inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Pharmacokinetics

While detailed pharmacokinetic data specific to this compound is limited, general trends observed in similar compounds suggest moderate absorption and bioavailability when administered orally. Further studies are necessary to elucidate its metabolic pathways and elimination routes.

Future Directions

Given the promising biological activities observed, further research is warranted to:

  • Explore the full spectrum of biological effects through comprehensive pharmacological studies.
  • Investigate the compound's safety profile and potential side effects in clinical settings.
  • Develop derivatives with enhanced potency and selectivity for specific targets.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 3-(3-fluorobenzyl)pyrrolidine hydrochloride in pharmacological studies?

  • Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, focusing on the fluorobenzyl and pyrrolidine moieties. High-performance liquid chromatography–mass spectrometry (HPLC-MS) is recommended for purity assessment, with a sample solution concentration of 10 mM (as per analytical standards) . For behavioral studies, validate compound identity using Fourier-transform infrared spectroscopy (FT-IR) to confirm functional groups. Chromatographic conditions (e.g., 5 µL injection volume, UV detection at 254 nm) from related pyrrolidine derivatives can be adapted .

Q. How should researchers design experiments to assess the compound’s safety and handling in laboratory settings?

  • Methodological Answer : Follow protocols for arylcyclohexylamine analogs, including:

  • Use of personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.
  • Storage in sealed containers at controlled room temperature (20–25°C) to prevent degradation.
  • Waste disposal via certified hazardous waste contractors, as outlined for structurally similar compounds like 3-(3-chlorophenyl)pyrazole derivatives .

Q. What statistical approaches are optimal for optimizing synthesis yields of this compound?

  • Methodological Answer : Apply factorial design of experiments (DoE) to evaluate variables (e.g., reaction temperature, solvent polarity). Use response surface methodology (RSM) to model interactions between parameters, reducing trial-and-error iterations. Reference studies on pyrrolidine synthesis highlight the efficacy of central composite designs for reaction optimization .

Advanced Research Questions

Q. How can computational methods accelerate the design of novel analogs with improved receptor binding affinity?

  • Methodological Answer : Employ quantum chemical calculations (e.g., density functional theory, DFT) to predict electronic properties and steric interactions at NMDA or sigma-1 receptors. ICReDD’s integrated computational-experimental framework enables reaction path searches and binding site modeling, validated by in vivo discriminative stimulus assays (as seen in PCP derivative studies) .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for this compound?

  • Methodological Answer : Conduct parallel assays:

  • In vitro : Radioligand binding assays (e.g., [³H]MK-801 for NMDA receptor affinity).
  • In vivo : Behavioral paradigms (e.g., locomotor activity tests in rodents).
  • Analyze discrepancies using pharmacokinetic modeling (e.g., blood-brain barrier permeability assays) to reconcile differences in efficacy .

Q. How can researchers profile metabolites of this compound in cross-species models?

  • Methodological Answer : Use liquid chromatography–high-resolution mass spectrometry (LC-HRMS) with electrospray ionization (ESI) for metabolite identification. Compare metabolic pathways in rodents vs. human hepatocyte cultures, referencing protocols for structurally related arylcyclohexylamines. Include stable isotope labeling (e.g., deuterated analogs) to track biotransformation pathways .

Q. What experimental designs address conflicting data on the compound’s toxicokinetics across different biological models?

  • Methodological Answer : Implement a tiered approach:

  • Tier 1 : Acute toxicity screening in Caenorhabditis elegans or zebrafish embryos.
  • Tier 2 : Subchronic dosing in rodents with plasma pharmacokinetic (PK) profiling.
  • Tier 3 : Cross-species extrapolation using physiologically based pharmacokinetic (PBPK) modeling, informed by cytochrome P450 inhibition assays .

Q. How do structural modifications to the fluorobenzyl group impact structure-activity relationships (SAR) in receptor binding studies?

  • Methodological Answer : Synthesize analogs with varying halogen substituents (e.g., chloro, bromo) or positional isomers (e.g., 2-fluoro vs. 4-fluoro). Assess SAR using:

  • Computational docking : Molecular dynamics simulations to predict binding poses.
  • Functional assays : Electrophysiology for ion channel modulation.
  • Reference SAR studies on phencyclidine derivatives for methodological guidance .

Properties

IUPAC Name

3-[(3-fluorophenyl)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN.ClH/c12-11-3-1-2-9(7-11)6-10-4-5-13-8-10;/h1-3,7,10,13H,4-6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMOWYWEDALCKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(3-Fluorobenzyl)pyrrolidine hydrochloride
3-(3-Fluorobenzyl)pyrrolidine hydrochloride
3-(3-Fluorobenzyl)pyrrolidine hydrochloride
3-(3-Fluorobenzyl)pyrrolidine hydrochloride
3-(3-Fluorobenzyl)pyrrolidine hydrochloride
3-(3-Fluorobenzyl)pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.